7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate
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Overview
Description
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methylbenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxathiol Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the benzoxathiol intermediate with 3-methylbenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Scientific Research Applications
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate
- 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate
Uniqueness
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 3-methylbenzoate is unique due to the specific positioning of the methoxy and methylbenzoate groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methylbenzoate |
InChI |
InChI=1S/C22H16O5S/c1-13-5-3-7-15(9-13)21(23)26-17-11-18(14-6-4-8-16(10-14)25-2)20-19(12-17)28-22(24)27-20/h3-12H,1-2H3 |
InChI Key |
XOCBTPUJCXEBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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